

Application Notes: Dorsomorphin Dihydrochloride for Neural Induction

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Compound of Interest

Compound Name: *Dorsomorphin dihydrochloride*

CAS No.: *1219168-18-9*

Cat. No.: *B15602982*

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Introduction

Dorsomorphin, also known as Compound C, is a pivotal small molecule in the field of stem cell biology, particularly for the directed differentiation of pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages. [1][2] It functions as a potent, ATP-competitive inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. [3][4] By inhibiting these receptors, Dorsomorphin blocks the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8, which prevents the transcription of BMP target genes. [1][5] This action mimics a key signaling event in early embryonic development that specifies neuroectoderm, the precursor to the entire nervous system. [1]

For enhanced efficiency and specificity in neural induction, Dorsomorphin is frequently used in a strategy known as "dual SMAD inhibition." This involves the simultaneous application of Dorsomorphin to block the BMP pathway and an inhibitor of the TGF- β /Activin/Nodal pathway (e.g., SB431542), which blocks SMAD2/3 signaling. [1][6][7] This combined inhibition effectively

removes barriers to neural differentiation, guiding PSCs robustly toward a neural fate.[6][8][9] These application notes provide comprehensive protocols and quantitative data for utilizing Dorsomorphin in neural induction experiments.

Data Presentation

The optimal concentration of **Dorsomorphin dihydrochloride** can vary depending on the cell line and specific protocol. Below are summarized data from various sources.

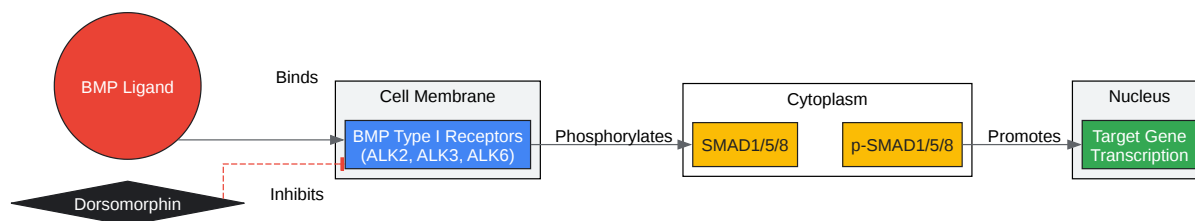
Table 1: Recommended Concentrations of Dorsomorphin for Neural Induction

Recommended Concentration Range	Source
0.5 μ M - 20 μ M	Miltenyi Biotec[10], BenchChem[11]
2 μ M	For hADSCs (with 20 μ M SB431542)[6]
2.5 μ M	For hESCs (with A8301 and XAV939)[12]

Table 2: Example Protocols for Neural Induction Using Dorsomorphin

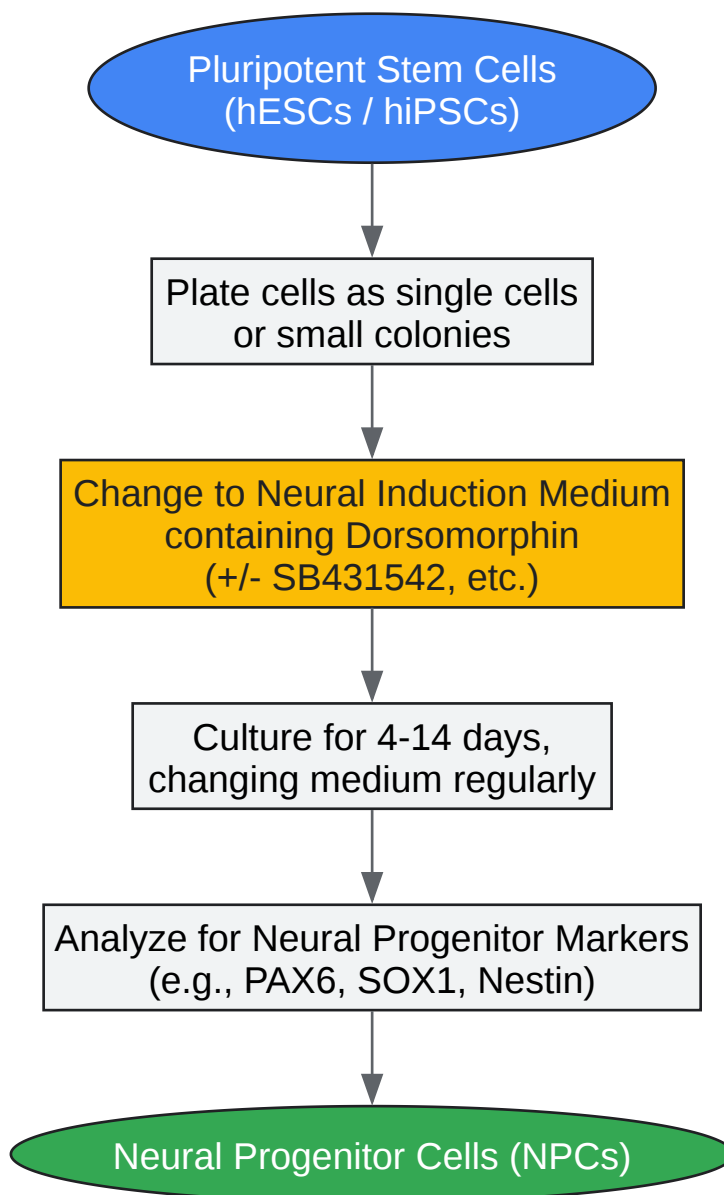
Cell Type	Dorsomorphin Conc.	Other Small Molecules	Duration	Key Markers Expressed	Reference
Human Adipose-Derived Stem Cells (hADSCs)	2 μ M	SB431542 (20 μ M)	14 days	SOX1, PAX6, NF200, Neuron-specific enolase	[6]
Human Embryonic Stem Cells (hESCs)	2.5 μ M	A8301 (2 μ M), XAV939 (0.1 μ M), all-trans-RA (2 μ M)	4 days (initial stage)	NESTIN, PAX6, SOX1, TUJ1, MAP2, HB9, ISL1	[12]
Human Pluripotent Stem Cells (hPSCs)	Not specified	SB431542	11+ days	PAX6	[13]

Signaling Pathways and Workflows



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Caption: Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.



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Caption: A typical experimental workflow for neural induction using Dorsomorphin.

Experimental Protocols

Preparation of Dorsomorphin Dihydrochloride Stock Solution

Proper preparation and storage of the Dorsomorphin stock solution are critical for experimental reproducibility.

- Reconstitution:
 - To prepare a 10 mM stock solution, reconstitute the lyophilized powder in sterile DMSO. [10] For example, add 501 μ L of pure DMSO to a 2 mg vial of Dorsomorphin (MW: 399.49 g/mol).[10]
 - Gently tap the vial before opening to ensure all powder is at the bottom.[10]
 - To facilitate solubilization, warm the vial at 37°C for 3-5 minutes and vortex briefly.[10][11]
- Aliquoting and Storage:
 - Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.[11] Aliquoting is crucial to avoid potency loss from repeated freeze-thaw cycles.[10][11]
 - Store the aliquots at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[5][11] The lyophilized powder should be stored at -20°C.[10][11]

Protocol for Neural Induction of PSCs (Dual SMAD Inhibition)

This protocol is a general guideline for inducing neural differentiation from human PSCs grown in adherent culture.

- Materials:
 - Human PSCs (e.g., H9 hESCs or a relevant hiPSC line)
 - Matrigel or Vitronectin-coated culture plates
 - Basal medium (e.g., DMEM/F12)
 - N2 and B27 supplements
 - **Dorsomorphin dihydrochloride** (10 mM stock in DMSO)
 - SB431542 (10 mM stock in DMSO)

- Basic fibroblast growth factor (bFGF)
- ROCK inhibitor (e.g., Y-27632)
- Procedure:
 - Cell Plating: One day prior to differentiation, plate PSCs onto Matrigel-coated plates at a density that will result in ~80-90% confluency on Day 0. Use your standard PSC culture medium supplemented with a ROCK inhibitor to enhance survival if plating single cells.
 - Initiation of Differentiation (Day 0):
 - Prepare the Neural Induction Medium (NIM): Basal medium supplemented with N2 and B27 supplements.
 - Aspirate the PSC culture medium.
 - Wash the cells once with PBS.
 - Add NIM supplemented with Dorsomorphin (e.g., 2 μ M) and SB431542 (e.g., 10 μ M).[6]
 - Culture and Maintenance:
 - Incubate the cells at 37°C in a 5% CO₂ incubator.
 - Change the NIM with freshly added Dorsomorphin and SB431542 every day for the first 5-7 days.
 - After this initial period, the protocol may call for a switch to a medium containing only B27 supplement and withdrawal of the small molecules.
 - Monitoring Differentiation: By day 7-11, the cell morphology should change significantly, with the appearance of neural rosette-like structures. The culture will be highly enriched for neural progenitor cells (NPCs) expressing markers like PAX6 and SOX1.[1][12]

Verification Protocol: Immunocytochemistry for Neural Markers

This protocol allows for the visualization of key neural progenitor proteins.

- Procedure:
 - Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
 - Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Blocking: Wash three times with PBS. Add a blocking buffer (e.g., 5% goat serum in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[1]
 - Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-PAX6, anti-SOX1, anti-Nestin) to their working concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C.[1]
 - Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
 - Nuclear Staining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.[1] Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
 - Imaging: Visualize the staining using a fluorescence microscope.

Verification Protocol: qRT-PCR for Neural Gene Expression

This protocol quantifies the expression of neural-specific transcripts.

- Procedure:
 - RNA Extraction: At desired time points during differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.[1]

- cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[1]
- qRT-PCR:
 - Prepare the qRT-PCR reaction mix by combining a SYBR Green Master Mix, forward and reverse primers for target genes (e.g., PAX6, SOX1, NES) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.[1]
 - Run the reaction on a real-time PCR instrument.
- Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) compared to an undifferentiated control sample using the $\Delta\Delta C_t$ method.[1]

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